Comparative Potency: Viridin Matches Wortmannin's Nanomolar PI3K Inhibition
In direct enzymatic assays, viridin demonstrates equivalent potency to its closest analog, wortmannin, as an irreversible inhibitor of PI3K. Both compounds exhibit low nanomolar IC₅₀ values in the 4-5 nM range, establishing a shared baseline for target engagement [1].
| Evidence Dimension | PI3K enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4-5 nM |
| Comparator Or Baseline | Wortmannin (4-5 nM) |
| Quantified Difference | No statistically significant difference |
| Conditions | In vitro enzymatic assay against purified PI3K |
Why This Matters
This confirms viridin's utility as a wortmannin alternative for in vitro PI3K inhibition studies, providing a chemically distinct scaffold with identical target potency.
- [1] Sundstrom TJ. (2009). The design and synthesis of simplified viridin analogs as PI3K inhibitors. Doctoral Dissertation, University of Connecticut. View Source
